Superior Conversion Rate vs. Placebo, Flecainide, and Amiodarone in Meta-Analysis
A 2023 systematic review and meta-analysis of 886 patients demonstrated that vernakalant (i.v.) had a significantly higher conversion rate to sinus rhythm within 90 minutes compared to placebo and the common comparators flecainide and amiodarone, though it was not superior to ibutilide [1]. The analysis provides pooled odds ratios from multiple studies, establishing vernakalant's superior efficacy over these agents [1].
| Evidence Dimension | Efficacy: Conversion to Sinus Rhythm within 90 minutes |
|---|---|
| Target Compound Data | Vernakalant conversion rate: 49.5% - 72.3% (range across comparators) |
| Comparator Or Baseline | Placebo: 6.2%; Flecainide: 53.8%; Amiodarone: 8.5%; Ibutilide: 47.3% |
| Quantified Difference | Vernakalant vs. Placebo: OR 14.94 (95% CI 7.18-31.07); vs. Flecainide: OR 2.44 (95% CI 1.46-4.06); vs. Amiodarone: OR 17.42 (95% CI 7.75-39.13); vs. Ibutilide: OR 1.77 (95% CI 0.61-5.08, p=0.29) |
| Conditions | Systematic review and meta-analysis; patients with recent-onset AF (≤7 days); i.v. vernakalant vs. placebo or active comparator. |
Why This Matters
This meta-analysis provides the highest level of evidence for efficacy, confirming vernakalant's statistically significant superiority over flecainide and amiodarone for rapid cardioversion, which is critical for protocol selection in emergency settings.
- [1] AlTurki A, et al. Abstract 11662: Efficacy And Safety Outcome Of Intravenous Vernakalant For Recent-onset Atrial Fibrillation: A Systematic Review And Meta-analysis. Circulation. 2023;148:A11662. View Source
